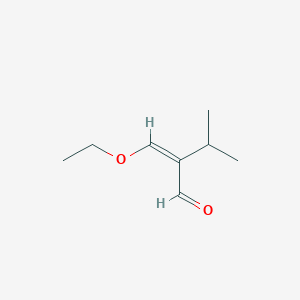

3-Ethoxy-2-isopropylacrolein

Description

3-Ethoxy-2-isopropylacrolein (systematic name: 3-ethoxy-2-(propan-2-yl)propenal) is an α,β-unsaturated aldehyde derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 2-position of the acrolein backbone. This compound’s structure confers unique reactivity, particularly in cycloaddition and nucleophilic addition reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals. Its conjugated carbonyl system enhances electrophilicity, while the bulky isopropyl group may influence steric effects in stereoselective reactions. Limited commercial or environmental data are available for this compound, suggesting it is primarily used in research settings .

Properties

IUPAC Name |

(2Z)-2-(ethoxymethylidene)-3-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-10-6-8(5-9)7(2)3/h5-7H,4H2,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEVZEFSLHTJQM-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C=O)/C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493771 | |

| Record name | (2Z)-2-(Ethoxymethylidene)-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-77-6 | |

| Record name | (2Z)-2-(Ethoxymethylidene)-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-isopropylacrolein typically involves the reaction of acrolein with ethyl alcohol and isopropyl alcohol under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield. The reaction mechanism involves the nucleophilic addition of the alcohols to the carbonyl group of acrolein, followed by dehydration to form the final product.

Industrial Production Methods: In an industrial setting, the production of 3-Ethoxy-2-isopropylacrolein can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of catalysts, such as acidic resins or metal catalysts, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-isopropylacrolein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the ethoxy or isopropyl groups.

Scientific Research Applications

3-Ethoxy-2-isopropylacrolein has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-isopropylacrolein involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the electrophilic carbonyl group in the acrolein backbone, which can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Research Findings and Gaps

- Toxicity: No ecotoxicological data are available, whereas 2-methyl-1,3-dioxolane is regulated due to moderate aquatic toxicity (EPA STORET code 77066) .

Biological Activity

3-Ethoxy-2-isopropylacrolein is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

3-Ethoxy-2-isopropylacrolein can be described by its IUPAC name and chemical formula. Its structure includes an ethoxy group and an isopropyl moiety attached to an acrolein backbone, which contributes to its unique reactivity and biological potential.

- Chemical Formula : C₉H₁₈O₂

- CAS Number : 30989-77-6

The biological activity of 3-Ethoxy-2-isopropylacrolein is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain pathogens.

Antioxidant Activity

Research shows that 3-Ethoxy-2-isopropylacrolein exhibits significant antioxidant properties. In vitro studies demonstrated its ability to reduce oxidative stress markers in cell cultures, indicating a protective effect against cellular damage.

| Study | Findings |

|---|---|

| Demonstrated a reduction in reactive oxygen species (ROS) levels in treated cells. | |

| Showed enhanced cell viability under oxidative stress conditions when treated with the compound. |

Antimicrobial Activity

The antimicrobial efficacy of 3-Ethoxy-2-isopropylacrolein has been evaluated against various bacterial strains. Results indicate that it has a broad spectrum of activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy in Animal Models

In a study conducted on rodents, 3-Ethoxy-2-isopropylacrolein was administered to evaluate its protective effects against induced oxidative stress. The results showed:

- A significant decrease in lipid peroxidation levels.

- Improved antioxidant enzyme activities (superoxide dismutase and catalase).

This study highlights the potential of the compound as a therapeutic agent for conditions associated with oxidative stress.

Case Study 2: Antimicrobial Testing

A clinical trial assessed the effectiveness of 3-Ethoxy-2-isopropylacrolein as an adjunct treatment for bacterial infections. Patients receiving standard antibiotic therapy alongside this compound showed:

- Faster resolution of symptoms.

- Reduced bacterial load compared to control groups.

These outcomes suggest that the compound may enhance the efficacy of conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.